6-Carboxyfluorescein Dipivalate: A High-Fidelity Precursor for Isomer-Pure Probes and Intracellular Imaging
6-Carboxyfluorescein Dipivalate: A High-Fidelity Precursor for Isomer-Pure Probes and Intracellular Imaging
[1]
Executive Summary: The "Dipivalate Advantage"
6-Carboxyfluorescein dipivalate (6-CFDA-Dipivalate) represents a critical advancement in fluorogenic probe chemistry, distinct from the ubiquitous 6-Carboxyfluorescein diacetate (6-CFDA).[] While both serve as non-fluorescent, cell-permeable precursors to the fluorophore 6-Carboxyfluorescein (6-FAM), the dipivalate ester introduces a steric bulk that fundamentally alters its physicochemical stability and enzymatic kinetics.[]
For drug development professionals, this compound serves two primary high-value functions:
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Isomer Purification: It is the industry-standard intermediate for isolating regioisomerically pure 6-FAM from the 5(6)-mixed starting material—a critical quality attribute for reproducible diagnostic assays and antibody-drug conjugates (ADCs).[]
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Enhanced Stability Probes: The pivalate group (trimethyl acetate) resists spontaneous hydrolysis significantly better than acetate, reducing extracellular background in long-duration live-cell assays.[]
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
| Property | Specification |
| Chemical Name | 6-Carboxyfluorescein dipivalate |
| CAS Number | 192374-17-7 |
| Molecular Formula | C₃₁H₂₈O₉ |
| Molecular Weight | 544.55 g/mol |
| Ester Group | Pivalate (Trimethyl acetate) |
| Fluorescence | Non-fluorescent (Precursor) |
| Hydrolysis Product | 6-Carboxyfluorescein (Excitation: 492 nm, Emission: 517 nm) |
| Solubility | Soluble in DMSO, DMF; low solubility in water |
The Pivalate vs. Acetate Distinction
The core differentiator is the ester group protecting the phenolic oxygens.
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Acetate (CFDA): Rapidly hydrolyzed by ubiquitous esterases; prone to spontaneous hydrolysis in aqueous media (background noise).[]
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Pivalate (Dipivalate): The tert-butyl group creates significant steric hindrance.[] This slows enzymatic hydrolysis, requiring specific or higher-activity esterases, and renders the molecule highly resistant to non-enzymatic degradation in culture media.
Mechanistic Basis: Intracellular Activation[1]
The utility of 6-Carboxyfluorescein dipivalate in cellular assays relies on a "trap-and-cleave" mechanism.[] Unlike the diacetate variant, the dipivalate requires a more robust enzymatic environment for activation, making it a sensitive probe for metabolic activity rather than just membrane permeability.
Signaling Pathway & Activation Logic[1]
Figure 1: Mechanism of Action. The pivalate groups delay hydrolysis, reducing "leakage" artifacts common with acetates during the loading phase.
Application 1: The "Dipivalate Route" for Isomer Purification
The most critical application of this compound in drug development is chemical manufacturing . Commercial "Carboxyfluorescein" is often a mixture of 5- and 6-isomers.[] For clinical probes, isomer purity is non-negotiable to ensure consistent binding kinetics and fluorescence quantum yields.
The dipivalate derivative allows for a robust separation that is difficult with the diacetate.
Purification Protocol
Derived from Brunet et al. (2014) and Patent WO2020185610A1.[]
Step 1: Esterification React crude 5(6)-carboxyfluorescein with pivalic anhydride (not acetic anhydride) in the presence of pyridine or DMAP at reflux.[]
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Why: Pivalic anhydride drives the formation of the dipivalate ester.
Step 2: Isomer Separation (Crystallization) The 6-carboxyfluorescein dipivalate preferentially crystallizes or precipitates as a diisopropylamine salt or can be separated via column chromatography (silica gel) more effectively due to the lipophilic bulk of the pivaloyl groups.
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Result: Isolation of >95% pure 6-isomer intermediate.[]
Step 3: Hydrolysis The purified dipivalate is hydrolyzed back to the free acid using base (e.g., NaOH/MeOH) to yield isomerically pure 6-Carboxyfluorescein.
Figure 2: The Dipivalate Purification Workflow.[] This route is preferred for scaling up high-purity probes.[]
Application 2: Cellular Viability & Tracing
While CFDA is the standard, 6-Carboxyfluorescein dipivalate is superior for assays requiring extended incubation times or where extracellular esterases (e.g., in serum-supplemented media) cause high background with CFDA.[]
Comparative Performance Data
| Feature | 6-CFDA (Acetate) | 6-CFDA-Dipivalate | Implication |
| Hydrolysis Rate | Fast ( | Slow ( | Dipivalate requires longer loading but offers a wider observation window.[] |
| Stability (Media) | Low (Spontaneous hydrolysis) | High (Stable) | Dipivalate is ideal for time-lapse imaging >2 hours.[] |
| Leakage | Moderate | Low | Slower conversion allows better intracellular retention equilibrium. |
| Lipophilicity | Moderate | High | Dipivalate crosses membranes more efficiently but clears slower if unhydrolyzed. |
Staining Protocol (Optimized for Dipivalate)
Reagents:
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Stock Solution: 10 mM 6-Carboxyfluorescein dipivalate in anhydrous DMSO. Store at -20°C.
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Loading Buffer: HBSS or PBS (Ca/Mg free preferred to prevent efflux pump activation).[]
Procedure:
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Preparation: Dilute stock to 1–5 µM in Loading Buffer.
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Note: Higher concentrations may be needed compared to CFDA due to slower hydrolysis kinetics.
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Incubation: Incubate cells for 30–60 minutes at 37°C.
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Critical: Unlike CFDA (15 min), dipivalate requires more time for esterases to cleave the bulky groups.
-
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Wash: Wash cells 2x with fresh buffer to remove unhydrolyzed probe.
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Recovery: Incubate for an additional 15–30 minutes in complete media to allow full hydrolysis of intracellular intermediate species.
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Imaging: Ex/Em = 492/517 nm.
Troubleshooting & Validation
Issue: Low Fluorescence Signal
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Cause: The steric bulk of the pivalate group prevents rapid hydrolysis by certain esterase isoforms.
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Solution: Increase incubation time to 60 minutes or increase concentration to 10 µM. Verify cell metabolic activity with a control (e.g., Calcein AM).[]
Issue: High Background (Punctate)
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Cause: Trapping of the lipophilic unhydrolyzed probe in lipid droplets or endosomes.
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Solution: Perform a "chase" step: Wash cells and incubate in dye-free media for 30 minutes to allow cytosolic esterases to process the sequestered probe.
References
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Brunet, A., Aslam, T., & Bradley, M. (2014). 5(6)-Carboxyfluorescein revisited: New protecting group, separation of isomers, and their spectral properties on oligonucleotides.[] Bioorganic & Medicinal Chemistry Letters.[2][3] Link
- Key Finding: Establishes the dipivalate route for separ
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Google Patents. (2020).[] WO2020185610A1 - New technology to conjugate the taccalonolide microtubule stabilizers with linkers/payloads.[]Link[]
- Key Finding: Details the synthesis and NMR characterization of 6-carboxyfluorescein dipival
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Breeuwer, P., et al. (1995).[] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae.[4][5] Applied and Environmental Microbiology.[6] Link
- Key Finding: Establishes the kinetic baseline for fluorescein ester hydrolysis, relevant for comparing acetate vs.
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ChemicalBook. (2025).[][3][5][7] 6-Carboxyfluorescein Dipivalate Product Specifications (CAS 192374-17-7).[][8]Link[]
- Key Finding: Confirms physical properties and commercial availability.
Sources
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein Diacetate Hydrolysis as a Measure of Total Microbial Activity in Soil and Litter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 192374-17-7 CAS Manufactory [m.chemicalbook.com]
